molecular formula C41H57NO8 B1254536 Chivosazole F

Chivosazole F

カタログ番号: B1254536
分子量: 691.9 g/mol
InChIキー: ATQKOUYCGKRYRF-GDDXYXLTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chivosazole F is a cytostatic macrolide naturally produced by the myxobacterium Sorangium cellulosum . This compound exhibits potent antiproliferative activity against a range of mammalian cell lines, including human cancer cells, with studies reporting IC50 values in the low nanomolar range (3-60 nM) . Its primary mechanism of action is the direct targeting and disruption of the actin cytoskeleton . Research has demonstrated that Chivosazole F binds directly to actin itself, inhibiting the polymerization of monomeric G-actin into filamentous F-actin and even promoting the depolymerization of existing filaments . This rapid breakdown of the actin network leads to profound morphological changes in treated cells and a delay in the G2/M phase of the cell cycle, often resulting in cells containing two nuclei . The cellular and genomic responses elicited by Chivosazole F are similar to those of Latrunculin A, but distinct from other actin-targeting compounds like Chondramide, as confirmed by mutation-based resistance mapping which identifies specific single nucleotide polymorphisms (SNPs) in the putative Chivosazole F binding site of actin . By selectively modulating actin's protein-protein interactions, Chivosazole F also interferes with the function of various Actin-Binding Proteins (ABPs), making it a powerful tool for investigating cytoskeletal dynamics . Its high potency and unique mode of action establish Chivosazole F as an invaluable chemical probe for fundamental research in cell biology, particularly for studies concerning cell division, morphology, and the role of the cytoskeleton in diseases such as cancer. This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

特性

分子式

C41H57NO8

分子量

691.9 g/mol

IUPAC名

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5,25-dihydroxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

InChI

InChI=1S/C41H57NO8/c1-28-18-12-8-11-15-23-39(47)50-40(32(5)37(46)25-31(4)43)29(2)19-13-9-10-14-21-35(44)26-38(48-7)33(6)41-42-34(27-49-41)20-16-17-22-36(45)30(3)24-28/h8-24,27,29-33,35-38,40,43-46H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+

InChIキー

ATQKOUYCGKRYRF-GDDXYXLTSA-N

異性体SMILES

CC1/C=C\C=C\C=C\C(CC(C(C2=NC(=CO2)/C=C/C=C\C(C(/C=C(/C=C\C=C\C=C/C(=O)OC1C(C)C(CC(C)O)O)\C)C)O)C)OC)O

正規SMILES

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)O)C)OC)O

同義語

chivosazole F

製品の起源

United States

科学的研究の応用

Synthesis of Chivosazole F

The total synthesis of Chivosazole F has been a significant focus in synthetic organic chemistry due to its complex structure and biological activity. Several synthetic strategies have been developed:

  • Total Synthesis Techniques : The first total synthesis was reported using an intramolecular Stille coupling method to form the macrolactone structure . This approach allows for the precise assembly of the molecule while minimizing isomerization issues.
  • Unified Synthetic Strategy : A more recent study described a unified strategy involving late-stage installation of sensitive motifs and site-selective cross-coupling reactions, facilitating efficient synthesis under mild conditions .

Chivosazole F exhibits potent antiproliferative activity against various cancer cell lines. Its effectiveness has been quantified in several studies:

Cell Line IC50 (nM)
K-562 (Leukemia)2.9
KB-3-1 (Carcinoma)3.5
A-549 (Lung Cancer)8.1

These values indicate that Chivosazole F is highly effective in inhibiting cancer cell proliferation, making it a promising candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the applications of Chivosazole F in research and potential therapeutic contexts:

  • Cellular Response Studies : Investigations using yeast and mammalian cells demonstrated that mutations in actin can lead to resistance against Chivosazole F, providing insights into its binding mechanisms and cellular responses .
  • Comparative Studies : Research comparing the chemogenomic profiles of cells treated with Chivosazole F versus those treated with Latrunculin A revealed both overlapping and distinct pathways affected by these compounds, suggesting unique therapeutic avenues for targeting actin dynamics in cancer treatment .

Q & A

Q. What are the key structural features of Chivosazole F that contribute to its actin-binding activity?

Chivosazole F is a polyene macrolide with a 28-membered macrocyclic ring, featuring conjugated double bonds and hydroxyl groups critical for binding actin. Structural studies reveal that its bromophenol moiety interacts with actin residues Tyr133, Tyr143, and Phe352, inducing conformational changes in the D-loop that disrupt cofilin binding . Methodologically, X-ray crystallography and molecular dynamics simulations are used to map these interactions .

Q. What synthetic strategies are employed in the total synthesis of Chivosazole F?

A convergent synthesis approach using Stille cross-coupling reactions is dominant. For example, the C15–C35 fragment is synthesized via E-selective Wittig olefination, while macrocyclization is achieved through site-selective Stille coupling (C5–C6 bond formation). Key steps include protecting group strategies (e.g., TBSCl for hydroxyl protection) and stereochemical control using SmI2-mediated reductions (dr >20:1). The total synthesis requires 20 steps with a 2.5% overall yield .

Q. What in vitro assays are used to evaluate Chivosazole F’s bioactivity?

Standard assays include:

  • Actin polymerization assays (monitored via pyrene-actin fluorescence).
  • Cofilin competition assays (surface plasmon resonance or fluorescence anisotropy).
  • Cell migration/proliferation tests (e.g., HUVEC scratch assays). Transcriptomic profiling (RNA-seq) is paired with these assays to identify differential gene expression patterns compared to latrunculin B .

Advanced Research Questions

Q. How can contradictions in experimental data on Chivosazole F’s actin dynamics be resolved?

Contradictions (e.g., variable effects on polymerization vs. gene expression) require empirical falsification frameworks . For instance, when transcriptomic data conflicts with biochemical results, researchers should:

  • Validate actin-binding specificity via mutagenesis (e.g., Tyr133Ala mutants).
  • Use cross-correlation analysis to identify confounding variables (e.g., cell type-specific ABP expression) .

Q. What methodological considerations are critical for studying Chivosazole F’s ABP interactions?

  • Crystallization conditions : High-purity G-actin (>95%) and cryoprotection (e.g., 25% glycerol) are essential for resolving Chivosazole F-induced actin dimers.
  • Competitive binding assays : Use fluorescence-labeled cofilin/gelsolin to quantify displacement kinetics (KD calculations via Hill plots) .
  • Ethical rigor : Adhere to FINER criteria (Feasible, Novel, Ethical) for experimental design .

Q. How do synthetic route variations impact Chivosazole F’s yield and purity?

Comparative analysis of Stille coupling vs. Wittig approaches shows:

MethodYield (%)Purity (%)Key Challenge
Stille macrocyclization65–76>98Pd catalyst optimization
Wittig olefination84–93>95E/Z selectivity control
Yield improvements require optimizing solvent systems (THF vs. CH2Cl2) and temperature gradients .

Q. How does Chivosazole F’s mechanism differ from Miuraenamide A?

While both stabilize F-actin, Chivosazole F uniquely induces non-physiological actin dimerization , blocking gelsolin and profilin binding. Miuraenamide A stabilizes monomeric actin by competing with cofilin. Functional differences are validated via cryo-EM and isothermal titration calorimetry (ITC) .

Q. What strategies optimize the macrocyclization step in synthesis?

  • Pre-activation of substrates : Use PdCl2(PPh3)2/Li2CO3 for Stille coupling.
  • High-dilution conditions (0.001 M) to favor intramolecular reactions.
  • Real-time monitoring : LC-MS tracks macrocycle formation, minimizing byproducts like oligomers .

Q. How can transcriptomic data elucidate Chivosazole F’s functional specificity?

Integrate RNA-seq data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify disrupted pathways (e.g., Rho GTPase signaling). Pair this with siRNA knockdown of ABPs (e.g., thymosin β4) to validate mechanistic links .

Q. What analytical techniques confirm Chivosazole F’s structural integrity post-synthesis?

  • NMR spectroscopy : Compare 1H/13C shifts (e.g., δ 5.35 ppm for polyene protons) with natural samples.
  • HRMS : Exact mass validation (calculated for C46H67NO12S: [M+H]+ 882.4456).
  • X-ray diffraction : Resolve crystal packing anomalies caused by fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chivosazole F
Reactant of Route 2
Chivosazole F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。